![molecular formula C11H12N2O2 B1308479 3-(2-Ethoxyphenyl)isoxazol-5-amine CAS No. 501902-15-4](/img/structure/B1308479.png)
3-(2-Ethoxyphenyl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Ethoxyphenyl)isoxazol-5-amine” is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of “3-(2-Ethoxyphenyl)isoxazol-5-amine” consists of an isoxazole ring attached to an ethoxyphenyl group . Isoxazole is a five-membered heterocyclic moiety .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The reactions leading to the construction of the isoxazole ring often involve 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Wissenschaftliche Forschungsanwendungen
Anticancer Activity Evaluation A study investigated the synthesis and anticancer evaluation of derivatives related to isoxazol-5-amine. These compounds were tested for their activity against human cancer cell lines, including breast, lung, and prostate cancers. The synthesized derivatives demonstrated varying levels of anticancer activity, highlighting the potential of such compounds in cancer research and treatment (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Activity Research on isoxazole derivatives, including those related to 3-(2-Ethoxyphenyl)isoxazol-5-amine, has shown antimicrobial properties. A study on the aqueous phase synthesis of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes indicated antibacterial and antifungal activities, particularly against Staphylococcus aureus and Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).
Synthetic Pathways Studies have focused on developing new synthetic pathways for creating isoxazole derivatives, offering insights into the chemical synthesis and structural modification of such compounds. This research is crucial for medicinal chemistry, providing a foundation for the development of new drugs with enhanced efficacy and reduced side effects (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).
Bioisosteres for NMDA Receptor Antagonists Isoxazole derivatives have been explored as bioisosteres for potent NMDA receptor antagonists. A study on the regioselective synthesis of 5-substituted isoxazole- and isoxazoline-3-phosphonates highlights their potential application in neuropharmacology, indicating the versatility of isoxazole compounds in designing drugs that target the central nervous system (Conti et al., 2009).
Novel Synthetic Routes and Biological Evaluations Research has also delved into novel synthetic routes for isoxazole derivatives and their subsequent biological evaluations. This includes studies on the synthesis of specific isoxazoline libraries and their antimicrobial activities, contributing to the search for new antimicrobial agents with high potency and low resistance profiles (Gaonkar, Rai, & Prabhuswamy, 2007).
Zukünftige Richtungen
Isoxazoles, including “3-(2-Ethoxyphenyl)isoxazol-5-amine”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
Eigenschaften
IUPAC Name |
3-(2-ethoxyphenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-14-10-6-4-3-5-8(10)9-7-11(12)15-13-9/h3-7H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGDGVAGPHKKLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401401 |
Source
|
Record name | 3-(2-Ethoxyphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyphenyl)isoxazol-5-amine | |
CAS RN |
501902-15-4 |
Source
|
Record name | 3-(2-Ethoxyphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.